molecular formula C14H10CuO4 B15342802 Copper salicylaldehyde CAS No. 14523-25-2

Copper salicylaldehyde

Cat. No.: B15342802
CAS No.: 14523-25-2
M. Wt: 305.77 g/mol
InChI Key: ITUFJMIZRRRYMT-UHFFFAOYSA-L
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Description

Copper salicylaldehyde is a coordination complex formed by the reaction of salicylaldehyde with copper ions. This compound is part of a broader class of Schiff base complexes, which are known for their diverse applications in various fields such as catalysis, medicine, and material science.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: this compound is typically synthesized through a condensation reaction between salicylaldehyde and a copper salt, such as copper(II) acetate. The reaction is often carried out in an ethanol solution under reflux conditions.

  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which allows for rapid and efficient formation of the complex under optimized conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the batch process is commonly employed, where salicylaldehyde and copper salts are mixed in a solvent and heated under controlled conditions to ensure the formation of the complex.

  • Continuous Flow Process: Continuous flow reactors are also used to enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

  • Substitution Reactions: Substitution reactions involving the replacement of ligands in the complex are also possible.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and various metal catalysts.

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: Various ligands and solvents depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of this compound, including copper oxides.

  • Reduction Products: Reduced copper species and corresponding organic products.

  • Substitution Products: New coordination complexes with different ligands.

Scientific Research Applications

Copper salicylaldehyde has found applications in several scientific research areas:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.

  • Medicine: The compound has shown potential in anticancer and antimicrobial activities.

  • Material Science: this compound complexes are used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which copper salicylaldehyde exerts its effects involves its interaction with biological molecules and pathways:

  • Molecular Targets: The compound interacts with DNA and proteins, often leading to the inhibition of microbial growth or cancer cell proliferation.

  • Pathways Involved: The exact pathways can vary, but they often involve the disruption of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Copper salicylaldehyde is compared with other similar Schiff base complexes:

  • Similar Compounds: Other copper complexes with salicylaldehyde derivatives, such as this compound thiosemicarbazone.

  • Uniqueness: this compound stands out due to its specific ligand structure and the resulting unique properties, such as enhanced stability and reactivity.

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Properties

CAS No.

14523-25-2

Molecular Formula

C14H10CuO4

Molecular Weight

305.77 g/mol

IUPAC Name

copper;2-formylphenolate

InChI

InChI=1S/2C7H6O2.Cu/c2*8-5-6-3-1-2-4-7(6)9;/h2*1-5,9H;/q;;+2/p-2

InChI Key

ITUFJMIZRRRYMT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Cu+2]

Origin of Product

United States

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